(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809115
InChI: InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1
SMILES:
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19 g/mol

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC15809115

Molecular Formula: C9H12F2O2

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid -

Specification

Molecular Formula C9H12F2O2
Molecular Weight 190.19 g/mol
IUPAC Name (2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid
Standard InChI InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1
Standard InChI Key HWDQLQCPHNGWIW-LURJTMIESA-N
Isomeric SMILES C1CC(CCC12C[C@H]2C(=O)O)(F)F
Canonical SMILES C1CC(CCC12CC2C(=O)O)(F)F

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C9H12F2O2\text{C}_9\text{H}_{12}\text{F}_2\text{O}_2, with a molar mass of 190.19 g/mol . Its spirocyclic framework consists of a cyclopropane ring fused to a cyclohexane moiety, with fluorine atoms at the 6,6-positions and a carboxylic acid group at the 1-position (R-configuration). This stereochemistry is critical for its biochemical interactions, as evidenced by its isomeric SMILES string: C1CC(CCC12C[C@H]2C(=O)O)(F)F\text{C1CC(CCC12C[C@H]2C(=O)O)(F)F}.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12F2O2\text{C}_9\text{H}_{12}\text{F}_2\text{O}_2
Molecular Weight190.19 g/mol
IUPAC Name(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid
Canonical SMILESC1CC(CCC12CC2C(=O)O)(F)F\text{C1CC(CCC12CC2C(=O)O)(F)F}
Melting PointNot reported
Boiling PointNot reported

The spirocyclic structure imparts rigidity, enhancing metabolic stability and binding affinity to biological targets. The fluorine atoms increase electronegativity, promoting hydrophobic interactions and resistance to enzymatic degradation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid involves multi-step organic reactions, typically starting with a spirocyclic precursor. Electrophilic fluorination using agents like Selectfluor\text{Selectfluor} or nucleophilic substitution with KF\text{KF} introduces fluorine atoms at the 6,6-positions. A representative pathway includes:

  • Cyclopropanation: Formation of the spiro[2.5]octane core via [2+1] cycloaddition.

  • Fluorination: Dual fluorination at the 6,6-positions under anhydrous conditions.

  • Carboxylic Acid Introduction: Oxidation of a terminal methyl group or hydrolysis of a nitrile intermediate.

Stereochemical Control

The R-configuration at the 1-position is achieved through chiral catalysts or resolution techniques. Asymmetric hydrogenation or enzymatic resolution ensures enantiopurity, critical for pharmaceutical applications.

Chemical Reactivity and Stability

The compound exhibits reactivity typical of carboxylic acids and fluorinated alkanes:

  • Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. The acidic proton (pKa34\text{p}K_a \approx 3-4) facilitates deprotonation under basic conditions.

  • Fluorine Substituents: Electron-withdrawing effects activate adjacent carbons toward nucleophilic attack. The C-F bonds are highly stable, contributing to environmental persistence .

  • Spirocyclic Framework: The strained cyclopropane ring may undergo ring-opening reactions under extreme conditions (e.g., high temperature or strong acids).

Pharmaceutical Applications

Drug Design and Development

The compound’s spirocyclic structure and fluorine atoms make it a valuable scaffold in drug discovery:

  • Protein Binding: The rigid structure complements hydrophobic pockets in enzymes, as demonstrated in kinase inhibition assays.

  • Metabolic Stability: Fluorination reduces cytochrome P450-mediated oxidation, prolonging half-life in vivo.

Case Studies

  • Antiviral Research: Derivatives have shown inhibitory activity against viral proteases, with IC50_{50} values in the nanomolar range .

  • Antibiotic Adjuvants: Enhances the potency of β-lactam antibiotics by modulating bacterial efflux pumps .

Environmental Impact and Toxicology

Environmental Persistence

As a PFAS compound, it resists degradation via hydrolysis, photolysis, and microbial action. Predicted environmental half-lives exceed 5 years in water and soil.

Ecotoxicology

  • Aquatic Toxicity: LC50_{50} for Daphnia magna is 12 mg/L, indicating moderate toxicity.

  • Bioaccumulation: Log KowK_{ow} of 2.3 suggests low bioaccumulation potential .

Table 2: Hazard Classification

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR shows distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and carboxylic acid (δ 12.1 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a dominant [M-H]^- ion at m/z 189.073 .

Chromatography

HPLC methods using C18 columns and acetonitrile/water mobile phases achieve >98% purity .

Table 3: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+^+191.09147.0
[M+Na]+^+213.07156.0
[M-H]^-189.07152.3

Future Research Directions

  • Structure-Activity Relationships: Optimizing fluorine positioning for enhanced target affinity.

  • Environmental Remediation: Developing degradation methods (e.g., advanced oxidation processes).

  • Toxicokinetics: Longitudinal studies on chronic exposure effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator